Selectivity Profile of Chromanol 293B in Canine Ventricular Myocytes: Differentiation from Other Cardiac Ion Channels
In a direct head-to-head comparison of various cardiac ion channels in canine left ventricular myocytes, Chromanol 293B exhibited a clear selectivity for IKs (IC50 = 1.8 µM) over the transient outward current (Ito, IC50 = 38 µM) and demonstrated no significant block of IKr, IKl, or ICa-L at concentrations up to 30 µM [1]. This contrasts with the less selective IKs blocker azimilide, which potently blocks IKr (IC50 = 0.4 µM) and IKs (IC50 = 3 µM) [2].
| Evidence Dimension | Potency (IC50) for cardiac ion channel block |
|---|---|
| Target Compound Data | IKs: IC50 = 1.8 µM; Ito: IC50 = 38 µM; IKr, IKl, ICa-L: >30 µM (no significant block) |
| Comparator Or Baseline | Azimilide: IKr IC50 = 0.4 µM, IKs IC50 = 3 µM |
| Quantified Difference | Chromanol 293B is 21-fold more selective for IKs over Ito and shows no IKr block at 30 µM, whereas azimilide is a dual IKr/IKs blocker with 7.5-fold selectivity for IKr over IKs. |
| Conditions | Whole-cell patch-clamp on canine left ventricular mid-myocardial and endocardial cells |
Why This Matters
This selectivity profile is crucial for experiments aiming to isolate the specific contribution of IKs to cardiac repolarization without confounding effects from IKr or other ion currents.
- [1] Sun, Z. Q., Thomas, G. P., & Antzelevitch, C. (2001). Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472-478. View Source
- [2] Fermini, B., Jurkiewicz, N. K., Jow, B., Guinosso, P. J., Baskin, E. P., Lynch, J. J., & Salata, J. J. (1995). Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents. Journal of Cardiovascular Pharmacology, 26(2), 259-271. View Source
